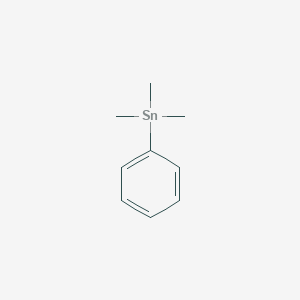

Trimethyl(phenyl)tin

Beschreibung

Eigenschaften

IUPAC Name |

trimethyl(phenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHOGNZHAUOXPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239415 | |

| Record name | Stannane, trimethylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-56-5 | |

| Record name | Stannane, trimethylphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, trimethylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stannane, trimethylphenyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Trimethyl Phenyl Tin

General Principles of Organotin Synthesis

The synthesis of organotin compounds fundamentally relies on the creation of a stable carbon-tin bond. One of the most classic and widely used methods involves the reaction of a tin halide, such as tin tetrachloride (SnCl₄), with an organometallic reagent. Grignard reagents (RMgX) are frequently employed for this purpose. For instance, the synthesis of tetraethyltin can be achieved by reacting ethylmagnesium bromide with tin tetrachloride.

Another key principle in organotin synthesis is the redistribution reaction, famously known as the Kocheshkov comproportionation. This reaction allows for the formation of mixed organotin halides from symmetrical tetraorganotin compounds and tin halides. The stoichiometry of the reactants is crucial in determining the product distribution. For example, reacting three equivalents of a tetraalkyltin (R₄Sn) with one equivalent of tin tetrachloride (SnCl₄) will predominantly yield the trialkyltin chloride (R₃SnCl).

Wurtz-type couplings, which involve the reaction of alkyl sodium compounds with tin halides, can also be used to produce tetraorganotin compounds. Additionally, hydrostannylation, the metal-catalyzed addition of tin hydrides across unsaturated bonds, provides another route to organotin compounds.

Synthetic Routes to Trimethyl(phenyl)tin

The synthesis of this compound, an asymmetrical organotin compound, can be achieved through several specific pathways that build upon the general principles of organotin chemistry.

A primary route for the synthesis of this compound involves the alkylation of a suitable tin chloride precursor with an organometallic reagent that can provide the phenyl group. The choice of the organometallic reagent is critical and often involves either a Grignard reagent or an organolithium reagent.

For the synthesis of this compound, one could envision the reaction of trimethyltin (B158744) chloride (Me₃SnCl) with a phenylating agent like phenylmagnesium bromide (PhMgBr) or phenyllithium (PhLi). In this reaction, the nucleophilic phenyl group from the organometallic reagent displaces the chloride on the trimethyltin moiety to form the desired this compound. The general reaction can be represented as:

Me₃SnCl + Ph-M → PhSnMe₃ + MCl (where M = MgBr or Li)

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to maintain the reactivity of the organometallic reagent. Careful control of the reaction conditions, including temperature and the rate of addition, is necessary to minimize side reactions and maximize the yield of the desired product.

Hexamethyldistannane ((CH₃)₃SnSn(CH₃)₃) serves as a valuable reagent in organotin chemistry, often for the introduction of the trimethylstannyl group onto organic molecules. In the context of synthesizing aryl-tin compounds, hexamethyldistannane is frequently used in palladium-catalyzed cross-coupling reactions. For instance, it can react with aryl halides or triflates to form aryltrialkylstannanes.

While a direct reaction between benzene and hexamethyldistannane to form this compound is not a common synthetic route, hexamethyldistannane can be used to prepare aryl tin compounds that could be precursors or analogues. For example, the palladium-catalyzed reaction of hexamethyldistannane with an aryl halide, such as iodobenzene, would yield this compound. This type of reaction is a variation of the Stille coupling.

More tailored and specific reaction pathways have been developed for the synthesis of this compound and its derivatives, often to achieve higher selectivity or to introduce specific functionalities.

A specific example of the synthesis of a substituted this compound derivative involves the reaction of a lithiated phenyl species with trimethyltin chloride. In a documented synthesis, the ligand 4(S)-isopropyl-2-oxazolinylbenzene is first lithiated to form the corresponding organolithium reagent (LiL). This lithium salt is then reacted with trimethyltin chloride (Me₃SnCl) to afford the desired product, LSnMe₃. fishersci.ca

This reaction highlights the use of a directed ortho metalation strategy to create a specific organolithium precursor, which then undergoes a salt metathesis reaction with trimethyltin chloride to form the carbon-tin bond. The oxazoline group in the precursor directs the lithiation to the ortho position of the benzene ring.

| Reactant 1 | Reactant 2 | Product |

| LiL (L = 4(S)-isopropyl-2-oxazolinylbenzene) | Me₃SnCl | LSnMe₃ |

Specific Reaction Pathways for this compound Formation

Control of Stoichiometry in Organotin Synthesis

The control of stoichiometry is of paramount importance in organotin synthesis, particularly when preparing mixed organotin compounds like this compound. The Kocheshkov redistribution reaction is a prime example where the molar ratio of the reactants directly dictates the composition of the product mixture.

For the synthesis of triorganotin halides (R₃SnX) from a tetraorganotin (R₄Sn) and a tin tetrahalide (SnX₄), a 3:1 stoichiometric ratio is theoretically required to maximize the yield of the desired product. Deviations from this ratio will lead to the formation of di- and mono-organotin halides.

Kocheshkov Redistribution Reactions

| Stoichiometric Ratio (R₄Sn : SnCl₄) | Major Product |

|---|---|

| 3 : 1 | R₃SnCl |

| 1 : 1 | R₂SnCl₂ |

In the context of Grignard or organolithium reactions with tin halides, controlling the stoichiometry is also crucial. For example, to synthesize this compound from trimethyltin chloride and phenylmagnesium bromide, a 1:1 stoichiometry is ideally used. The use of an excess of the Grignard reagent could potentially lead to the formation of diphenyl(dimethyl)tin if the starting material were a dihalide, or further reactions if other reactive sites were present. Practical considerations such as the purity of the reagents and the presence of moisture, which can consume the organometallic reagent, must be taken into account when determining the precise stoichiometry for a given reaction.

Challenges and Advancements in this compound Synthesis

The synthesis of aryltrimethylstannanes like this compound, while crucial for their application in organic chemistry, is accompanied by several challenges. However, significant advancements in synthetic methodologies have been developed to overcome these hurdles, offering milder and more efficient routes to these valuable reagents.

Challenges in Synthesis

The traditional and modern synthetic routes to this compound are not without their difficulties. These challenges primarily revolve around reaction conditions, purification, and the inherent toxicity of the reagents involved.

Toxicity of Organotin Compounds : A significant and overarching challenge in the synthesis and handling of this compound is the high toxicity associated with organostannane compounds. thermofisher.comwikipedia.org This requires specialized handling procedures and careful consideration of waste disposal to minimize environmental impact.

Purification Difficulties : The removal of tin-containing by-products and unreacted organostannane reagents from the final product mixture can be a formidable challenge. researchgate.net These purification issues can complicate the isolation of the desired compound and may lead to contamination of subsequent reaction products.

Side Reactions : The synthesis can be plagued by competing side reactions. For instance, in radical-mediated processes, hydrogen abstraction from the solvent can occur, leading to the formation of undesired reduction by-products and lowering the yield of the target molecule. chim.it

Advancements in Synthetic Methodologies

To address the challenges associated with this compound synthesis, researchers have developed more sophisticated and robust methods. These advancements primarily feature transition-metal catalysis and alternative reaction mechanisms that offer milder conditions and broader substrate compatibility.

Palladium-Catalyzed Stille Cross-Coupling

One of the most significant advancements in the field is the development of the palladium-catalyzed Stille cross-coupling reaction. tandfonline.com This reaction has become a cornerstone of carbon-carbon bond formation in organic synthesis. researchgate.net The Stille reaction involves the coupling of an organostannane (like hexamethylditin) with an organic electrophile (such as an aryl halide or triflate) in the presence of a palladium catalyst. wikipedia.org

The key advantages of the Stille reaction include its mild reaction conditions and remarkable tolerance for a wide array of functional groups, such as esters, ketones, and amines. thermofisher.com The organotin reagents used are also notably stable towards air and moisture, which contrasts sharply with the more sensitive Grignard or organolithium reagents. wikipedia.org

The general catalytic cycle for the Stille reaction involves three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

Transmetalation : The organic group from the organotin reagent is transferred to the palladium(II) complex.

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, regenerating the palladium(0) catalyst and forming the final product. wikipedia.org

SRN1 Reaction Mechanism

An alternative and powerful method for the synthesis of aryltrimethylstannanes is the Unimolecular Radical Nucleophilic Substitution (SRN1) reaction. organicreactions.org This methodology provides a versatile route that circumvents the need for harsh organometallic precursors. acs.org The SRN1 mechanism is a chain process involving radical and radical anion intermediates and is often initiated by photostimulation or by using dissolved alkali metals in liquid ammonia. chim.it

These reactions have proven effective for synthesizing aryltrimethylstannanes from precursors like haloarenes or aryltrimethylammonium salts with trimethylstannyl anions. acs.org A significant advantage of the SRN1 pathway is the compatibility with a variety of substituents on the aromatic ring.

The table below summarizes findings from photostimulated reactions of various aryltrimethylammonium iodides with sodium trimethylstannide in liquid ammonia, proceeding via the SRN1 mechanism. acs.org

| Aryltrimethylammonium Iodide Precursor | Reaction Time (hours) | Yield of Aryltrimethylstannane (%) |

|---|---|---|

| (4-Methoxyphenyl)trimethylammonium iodide | 1 | 100 |

| (1-Naphthyl)trimethylammonium iodide | 2 | 80 |

| Phenyltrimethylammonium iodide | 2 | 85 |

| (4-Acetylphenyl)trimethylammonium iodide | 2 | 90 |

| (4-Cyanophenyl)trimethylammonium iodide | 3 | 45 |

| (2-Pyridyl)trimethylammonium iodide | 4 | 50 |

Modern Catalysis and Reaction Conditions

Further advancements continue to refine the synthesis of this compound. Research into novel catalyst systems, such as in situ-formed palladium nanoparticles, aims to improve efficiency and catalyst reusability. researchgate.net Moreover, the adoption of "green" chemistry principles has led to the exploration of more environmentally benign solvents, like polyethylene glycol (PEG), and energy-efficient techniques such as microwave-assisted synthesis to promote these coupling reactions. researchgate.net

The following table provides a comparative overview of different synthetic approaches to aryl-tin compounds.

| Methodology | Typical Precursors | Key Reagents/Catalysts | General Conditions | Advantages | Challenges |

|---|---|---|---|---|---|

| Grignard Reaction | Aryl Halide, Magnesium | Tin Halide (e.g., Me3SnCl) | Anhydrous, Aprotic Solvent (e.g., Ether) | Well-established, high yields for simple substrates | Harsh conditions, functional group intolerance, pyrophoric reagents |

| Stille Coupling | Aryl Halide/Triflate | Organostannane (e.g., (Me3Sn)2), Palladium Catalyst | Mild, often requires phosphine ligands | Excellent functional group tolerance, air/moisture stable reagents thermofisher.comwikipedia.org | Toxic tin by-products, catalyst cost, purification researchgate.net |

| SRN1 Reaction | Aryl Halide, Aryltrimethylammonium Salt | Trimethylstannyl Anion (Me3Sn-) | Liquid Ammonia, often requires photo- or chemical initiation | Avoids harsh organometallic reagents, good yields acs.org | Use of cryogenic solvents, specialized initiation |

Advanced Spectroscopic Characterization and Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Organotin Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organotin compounds. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹¹⁹Sn allows for a multi-faceted approach to understanding the molecular architecture and bonding within these compounds. For trimethyl(phenyl)tin, NMR provides unambiguous evidence for its structure and offers insights into the electronic interplay between the methyl and phenyl substituents and the central tin atom.

¹H NMR spectroscopy is instrumental in identifying the types of proton environments within a molecule. In this compound, two distinct proton signals are expected: one for the methyl protons and another for the protons of the phenyl group.

The protons of the three methyl groups attached to the tin atom are chemically equivalent and thus give rise to a single, sharp signal. The chemical shift of these protons is influenced by the electropositive nature of the tin atom. Typically, this signal appears in the upfield region of the spectrum. For this compound, the methyl proton resonance is observed as a singlet. This signal often displays satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes.

The protons of the phenyl group are in a different chemical environment and resonate further downfield, in the aromatic region of the spectrum. These protons typically appear as a multiplet due to spin-spin coupling between the ortho, meta, and para protons. The integration of these signals confirms the ratio of methyl to phenyl protons, which is 9:5 for this compound.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| -Sn(CH₃)₃ | ~0.25 | Singlet with Sn satellites | 9H | ²J(¹¹⁹Sn-¹H) ≈ 54 Hz, ²J(¹¹⁷Sn-¹H) ≈ 52 Hz |

| -C₆H₅ | ~7.2-7.5 | Multiplet | 5H | N/A |

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of this compound. The spectrum displays distinct signals for the methyl carbons and the carbons of the phenyl ring.

The methyl carbons attached to the tin atom typically appear at a high field (low ppm value) due to the shielding effect of the tin atom. The signal for the three equivalent methyl carbons is a singlet in a proton-decoupled spectrum.

The phenyl carbons resonate at lower fields, in the typical aromatic region (120-140 ppm). Due to differences in their chemical environments, the ipso-, ortho-, meta-, and para-carbons of the phenyl ring can often be resolved into separate signals. The ipso-carbon (the carbon directly attached to the tin atom) is of particular interest as its chemical shift and coupling to the tin nucleus provide insights into the Sn-C bond.

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| -Sn(CH₃)₃ | ~ -9 |

| ipso-C (C-Sn) | ~ 142 |

| ortho-C | ~ 137 |

| meta-C | ~ 128 |

| para-C | ~ 129 |

¹¹⁹Sn NMR spectroscopy is a powerful tool unique to organotin chemistry, providing direct information about the electronic environment and coordination number of the tin atom. Tin has three NMR-active isotopes with spin I = 1/2: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. Due to its higher natural abundance and sensitivity, ¹¹⁹Sn is the most commonly studied nucleus. The chemical shifts in ¹¹⁹Sn NMR span a very wide range, making it highly sensitive to subtle changes in the tin atom's environment.

For tetracoordinate organotin compounds like this compound, the ¹¹⁹Sn chemical shift is influenced by the nature of the organic groups attached to the tin. The ¹¹⁹Sn chemical shift for this compound is expected to be in the range typical for tetraorganostannanes. For similar compounds with non-chelating ortho substituents, the chemical shift is observed around -34 ppm.

Variable-temperature (VT) ¹¹⁹Sn NMR studies can provide valuable information about dynamic processes occurring in solution, such as ligand exchange or changes in coordination geometry. While this compound is a relatively simple and stable molecule not expected to undergo significant dynamic processes under normal conditions, VT-¹¹⁹Sn NMR can be employed to study its interactions with coordinating solvents or other molecules. For instance, in the presence of a Lewis base, a shift in the ¹¹⁹Sn resonance to a higher field (more negative ppm value) upon cooling would indicate the formation of a higher-coordinate adduct. Such studies on related organotin compounds have been instrumental in understanding their Lewis acidic character and reaction mechanisms. For instance, investigations into unsymmetrical bicentric organotin Lewis acids have utilized variable-temperature ¹⁹F and ¹¹⁹Sn NMR to study fluoride anion binding. acs.org

¹¹⁹Sn NMR Spectroscopy for Tin Environments

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.

Key vibrational modes for this compound include:

C-H stretching vibrations: The aromatic C-H stretches of the phenyl group typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups are found just below 3000 cm⁻¹.

C=C stretching vibrations: The aromatic ring gives rise to characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region.

Sn-C stretching vibrations: The asymmetric and symmetric Sn-C stretching vibrations are a key diagnostic feature for organotin compounds and are typically observed in the far-infrared region, usually between 500 and 600 cm⁻¹.

C-H bending vibrations: The out-of-plane C-H bending vibrations of the phenyl group are found in the 900-675 cm⁻¹ region and can provide information about the substitution pattern of the aromatic ring.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium-Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| CH₃ Bending | ~1460 and ~1380 | Medium |

| Sn-C (asymmetric) Stretch | ~530 | Strong |

| Sn-C (symmetric) Stretch | ~510 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound.

The fragmentation of organotin compounds in the mass spectrometer is characterized by the cleavage of the tin-carbon bonds. For this compound, the fragmentation pattern is expected to show successive losses of methyl (CH₃) and phenyl (C₆H₅) radicals or groups. The relative abundance of the fragment ions provides insight into the relative strengths of the Sn-C(methyl) and Sn-C(phenyl) bonds. A common fragmentation pathway for tetraorganotin compounds involves the loss of an organic group to form a triorganotin cation, which is often a prominent peak in the spectrum. For instance, the fragmentation of tetramethyltin shows dominant fragment ions of H⁺, CH₂⁺, and Sn⁺. nih.gov

| m/z | Fragment Ion | Loss |

|---|---|---|

| 241 (for ¹²⁰Sn) | [C₉H₁₄¹²⁰Sn]⁺ (Molecular Ion) | - |

| 226 | [(CH₃)₂Sn(C₆H₅)]⁺ | -CH₃ |

| 164 | [Sn(C₆H₅)]⁺ | -3CH₃ |

| 165 | [(CH₃)₃Sn]⁺ | -C₆H₅ |

| 120 | [¹²⁰Sn]⁺ | -3CH₃, -C₆H₅ |

Note: The m/z values are calculated based on the most abundant isotope of tin (¹²⁰Sn) and integer masses for other elements for simplicity. The actual spectrum will show a characteristic isotopic pattern for tin-containing fragments.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enhanced Selectivity

The separation is typically achieved using reverse-phase chromatography, often with a C18 column. sciex.com The mobile phase commonly consists of a gradient mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid and ammonium formate to improve ionization efficiency. sciex.comnih.gov

Tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. sciex.comnih.gov This specificity allows for accurate quantification even in complex matrices like environmental samples and food, minimizing interferences. sciex.comnih.govresearchgate.net For example, in the analysis of tributyltin (TBT) and triphenyltin (B1233371) (TPhT), specific MRM transitions are selected for each compound, enabling reliable detection at levels well below regulatory limits. sciex.comnih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for sample extraction from solid matrices prior to LC-MS/MS analysis. nih.govresearchgate.neteurl-pesticides.eu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is the most common ionization source used in the LC-MS analysis of organotin compounds. sciex.com ESI is a soft ionization technique that typically results in minimal fragmentation, allowing for the clear observation of the molecular ion or, more commonly, adduct ions. upce.cz In positive-ion mode, organotin compounds often form adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), depending on the salts present in the sample or mobile phase. upce.cz

The structural analysis of organotin compounds can be further elucidated using multistage tandem mass spectrometry (MSⁿ) within an ion trap analyzer. nih.govupce.cz By isolating a precursor ion (such as the molecular adduct) and subjecting it to collision-induced dissociation, characteristic fragmentation patterns can be generated. upce.czresearchgate.net This process helps confirm the structure of the compound. For complex organotin structures, noncovalent bonds are often the first to fragment, followed by characteristic neutral losses from the monomeric units. nih.gov The distinct isotopic pattern of tin remains a crucial tool for identifying tin-containing ions in the mass spectrum. nih.gov

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) is an indispensable technique for the definitive determination of the solid-state structure of crystalline compounds like this compound and its derivatives. mdpi.com It provides precise information on the three-dimensional arrangement of atoms, allowing for the detailed characterization of coordination geometry, bond lengths, and bond angles. ijrar.orggcu.ac.uk

Coordination Geometry at the Tin Center

In simple tetraorganotin compounds such as this compound, where the tin atom is bonded to four carbon atoms, the tin center typically adopts a tetrahedral coordination geometry. However, the coordination number of tin can expand beyond four, particularly in the presence of electronegative substituents or intramolecular coordinating groups. scispace.comwikipedia.org

In many five-coordinate triorganotin compounds, the tin atom exhibits a trigonal bipyramidal geometry. scispace.com In this arrangement, the three organic groups usually occupy the equatorial positions, while the more electronegative atoms or donor ligands are situated at the axial positions. scispace.com Six-coordinate tin centers, often with an octahedral geometry, are also known, particularly in diorganotin compounds with two chelating ligands. scispace.comwikipedia.org

Bond Lengths and Angles

X-ray crystallography provides precise measurements of the distances between atomic nuclei (bond lengths) and the angles between bonds. gcu.ac.ukd-nb.info In organotin compounds, typical Sn-C bond lengths are in the range of 2.1-2.2 Å. The bond angles around a tetrahedral tin center are expected to be approximately 109.5°, but can deviate due to steric hindrance from bulky substituents. In trigonal bipyramidal structures, the equatorial bond angles are around 120°, while the axial-equatorial angles are near 90°.

Table 2: Selected Bond Lengths and Angles in a Binuclear Tin(II) Cation Complex

| Parameter | Value | Reference |

|---|---|---|

| Sn1-N1 Bond Length | 2.155(3) Å | d-nb.info |

| Sn1-N1# Bond Length | 2.166(3) Å | d-nb.info |

| N1-Sn1-N1# Bond Angle | 77.9(1)° | d-nb.info |

| Sn1-N1-Sn1# Bond Angle | 102.1(1)° | d-nb.info |

Note: Data is for a representative N-heterocyclic imine-stabilized binuclear tin(II) cation, illustrating typical structural parameters determined by X-ray diffraction.

Influence of Intramolecular Coordination on Structure

The structure of organotin compounds can be significantly influenced by the presence of substituents containing donor atoms (such as nitrogen, oxygen, or sulfur) that can coordinate to the tin center. scispace.com This intramolecular coordination effectively increases the coordination number of the tin atom, leading to changes in its geometry. scispace.com

For example, a triorganotin halide containing a substituent with a dimethylamino group can form an intramolecular Sn-N bond. scispace.com This interaction causes the geometry at the tin center to distort from tetrahedral towards a trigonal bipyramidal arrangement. scispace.com The donor nitrogen atom occupies one of the axial positions, and the halide occupies the other. scispace.com The resulting Sn-N bond distances are typically longer than covalent bonds but shorter than the sum of the van der Waals radii, indicating a significant coordinative interaction. scispace.com For instance, in [8-(dimethylamino)-1-naphthyl]triphenyltin, the Sn-N bond distance was found to be 2.884(3) Å, which is indicative of such coordination. scispace.com This intramolecular chelation not only alters the static structure but can also increase the configurational stability of chiral triorganotin compounds. scispace.com

Mössbauer Spectroscopy for Tin Oxidation States and Environments

Mössbauer spectroscopy, specifically utilizing the ¹¹⁹Sn isotope, is a powerful tool for probing the nuclear environment of tin atoms in a compound. youtube.com This technique provides valuable information about the oxidation state, coordination number, and local symmetry of the tin center through the measurement of hyperfine interactions, primarily the isomer shift (δ) and the quadrupole splitting (ΔE_Q). uni-bielefeld.delibretexts.org

The isomer shift (δ) is sensitive to the s-electron density at the tin nucleus. rug.nl For organotin(IV) compounds like this compound, the tin atom is in the +4 oxidation state. The isomer shift values for tetracoordinated Sn(IV) compounds typically fall within a specific range, which distinguishes them from Sn(II) compounds. In this compound, the tin atom is bonded to three methyl groups and one phenyl group in a tetrahedral geometry. The s-electron density at the nucleus is influenced by the electronegativity of these organic ligands.

The quadrupole splitting (ΔE_Q) arises from the interaction between the nuclear quadrupole moment of the ¹¹⁹Sn nucleus (in its excited state) and an asymmetric electric field gradient at the nucleus. rug.nl In a molecule with perfect tetrahedral or octahedral symmetry around the tin atom, the electric field gradient is zero, resulting in no quadrupole splitting (a single resonance line). However, distortions from this ideal symmetry, caused by differing electronic contributions of the ligands, will lead to a non-zero quadrupole splitting (a doublet in the spectrum). For this compound, the presence of one phenyl group and three methyl groups creates a slight asymmetry in the electric field around the tin nucleus compared to a perfectly symmetrical compound like tetramethyltin. This slight asymmetry is expected to result in a small but measurable quadrupole splitting.

| Parameter | Expected Value Range for this compound (mm/s) | Information Provided |

|---|---|---|

| Isomer Shift (δ) | 1.00 - 1.50 | Confirms the Sn(IV) oxidation state. |

| Quadrupole Splitting (ΔE_Q) | 0.00 - 1.00 | Indicates a near-tetrahedral geometry with slight asymmetry. |

Data based on typical values for related organotin(IV) compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. shu.ac.uk The absorption of photons promotes electrons from lower-energy molecular orbitals to higher-energy ones. ubbcluj.ro In this compound, the primary chromophore responsible for UV absorption is the phenyl group.

The electronic spectrum of this compound is expected to be dominated by transitions involving the π electrons of the aromatic ring. The principal transitions are of the π → π* type. youtube.com These transitions in benzene and its derivatives typically give rise to two main absorption bands:

E₂-band: An intense absorption band usually occurring at shorter wavelengths (around 200-230 nm). This corresponds to an allowed π → π* transition within the phenyl ring.

B-band: A band of lower intensity, often exhibiting vibrational fine structure, found at longer wavelengths (around 250-280 nm). This arises from a symmetry-forbidden π → π* transition in the benzene ring, which becomes partially allowed through vibronic coupling.

The trimethylstannyl group (-Sn(CH₃)₃) acts as a substituent on the phenyl ring and can cause a slight shift in the position (bathochromic or hypsochromic) and intensity of these absorption bands compared to unsubstituted benzene. Transitions of the σ → σ* type, involving the Sn-C and C-H sigma bonds, occur at much higher energies and are typically observed in the far-UV region (<200 nm). libretexts.org

| Transition Type | Expected λ_max Range (nm) | Associated Molecular Moiety |

|---|---|---|

| π → π* (E₂-band) | 200 - 230 | Phenyl Ring |

| π → π* (B-band) | 250 - 280 | Phenyl Ring |

| σ → σ* | < 200 | Sn-C, C-H, C-C bonds |

Data based on typical electronic transitions for phenyl-substituted organometallic compounds.

Photoelectron Spectroscopy (PES) in Organotin Chemistry

Photoelectron spectroscopy (PES) is a surface-sensitive technique that measures the kinetic energies of electrons ejected from a sample when it is irradiated with high-energy photons. researchgate.net This method provides direct insight into the electronic structure of molecules. Depending on the energy of the incident photons, one can distinguish between X-ray Photoelectron Spectroscopy (XPS) and UV-Photoelectron Spectroscopy (UPS).

XPS utilizes X-rays to ionize core-level electrons. The binding energies of these core electrons are characteristic of the element and its chemical environment. This sensitivity to the chemical environment is known as the chemical shift and provides information about the oxidation state and charge distribution on an atom. researchgate.netresearchgate.net

For this compound, the Sn 3d core level is of particular interest. The XPS spectrum will show two peaks, Sn 3d₅/₂ and Sn 3d₃/₂, due to spin-orbit coupling. The binding energy of the Sn 3d₅/₂ peak is a key indicator of the oxidation state. In organotin(IV) compounds, the tin atom is in a positive oxidation state due to the electronegativity of the carbon atoms it is bonded to. This results in a higher binding energy for the Sn 3d electrons compared to metallic tin (Sn(0)). The precise binding energy can be influenced by the nature of the organic groups attached to the tin atom. By comparing the measured Sn 3d binding energy to reference values for tin in different oxidation states, the Sn(IV) state in this compound can be unequivocally confirmed. xpsfitting.comthermofisher.comthermofisher.com

| Chemical State | Typical Sn 3d₅/₂ Binding Energy (eV) |

|---|---|

| Sn Metal (Sn(0)) | ~485.2 |

| This compound (Sn(IV)) | 486.0 - 487.5 (Expected) |

| Tin(II) Oxide (SnO) | ~486.0 |

| Tin(IV) Oxide (SnO₂) | ~486.6 |

Reference data for Sn metal and oxides from various sources. The value for this compound is an expected range based on typical chemical shifts for organotin(IV) compounds.

UPS uses ultraviolet photons, typically from a He(I) (21.22 eV) or He(II) (40.8 eV) source, to probe the energies of valence electrons in their molecular orbitals. caltech.edu The resulting spectrum consists of a series of bands, where each band corresponds to the ionization of an electron from a specific molecular orbital. According to Koopmans' theorem, the ionization potential of an electron is approximately equal to the negative of its orbital energy.

The UPS spectrum of this compound provides a detailed map of its valence electronic structure. The spectrum is expected to show distinct bands corresponding to the ionization of electrons from:

The phenyl π-system: These are typically the highest occupied molecular orbitals (HOMOs) and appear at the lowest binding energies in the spectrum. The degeneracy of the π orbitals in benzene is lifted by the substitution with the trimethylstannyl group.

The Sn-C sigma bonds: The electrons in the sigma bonds between tin and the methyl and phenyl carbons will have higher ionization potentials and appear at higher binding energies.

The C-H sigma bonds: These are generally the most tightly bound valence electrons and will have the highest ionization potentials.

By analyzing the positions and shapes of these bands, detailed information about the electronic structure and bonding interactions between the tin atom and the organic ligands can be obtained.

| Molecular Orbital Type | Expected Ionization Energy Range (eV) |

|---|---|

| Phenyl π orbitals | 8.0 - 10.0 |

| Sn-C σ orbitals | 9.5 - 12.0 |

| C-H σ orbitals | 12.0 - 16.0 |

Data represents typical ionization energy ranges for electrons in these types of molecular orbitals in related organometallic compounds.

Catalysis

The catalytic activity of organotin compounds is a significant area of industrial and academic research. While this compound is more frequently employed as a reactant, its chemical class demonstrates diverse catalytic capabilities, from organic synthesis to the production of polymers.

Catalysts in Organic Synthesis

In the realm of organic synthesis, organotin compounds can function as potent catalysts, although this compound is most prominently used as a phenyl group donor in cross-coupling reactions. Diorganotin compounds, such as dibutyltin dilaurate, are effective catalysts for the formation of polyurethanes and in transesterification reactions. lupinepublishers.comsci-hub.se They typically act as Lewis acids to activate reactants. lupinepublishers.com

This compound's primary role is as a substrate in the Stille cross-coupling reaction, a palladium-catalyzed process that forms a carbon-carbon bond by coupling the organotin compound with an organic halide. uobabylon.edu.iq In these reactions, the palladium complex is the true catalyst, while this compound serves as the source of the phenyl group. For instance, it is used in the synthesis of 5-arylimidazoles, though reactions with phenylboronic acid (Suzuki coupling) sometimes yield better results. sci-hub.se Similarly, rhodium complexes can catalyze the reaction of this compound with aldehydes or α,β-unsaturated esters in aqueous media. acs.orgresearchgate.net

| Reaction Type | Coupling Partner | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Stille Coupling | Aryl Halide | Palladium Complex | Biaryl Compound | lu.se |

| Stille Coupling | 3-bromopyridine | Palladium Complex | 3-phenylpyridine | e-bookshelf.de |

| Carbonyl Addition | Aldehyde | Rhodium Complex | Secondary Alcohol | researchgate.net |

| Conjugate Addition | Acrylate Derivative | Rhodium Complex | α-Amino Acid Derivative | acs.org |

Application in Polymerization Reactions

Organotin compounds are crucial catalysts in the polymer industry. lupinepublishers.comsci-hub.se Their primary applications are in the synthesis of polyurethanes and silicones, and in transesterification reactions for producing polyesters. lupinepublishers.comuobabylon.edu.iq Dibutyltin dilaurate is a very common catalyst used to facilitate the reaction between diols and diisocyanates to form polyurethanes. sci-hub.se The mechanism can involve the organotin compound acting as a Lewis acid or a direct insertion of the isocyanate into a tin-oxygen bond. lupinepublishers.com Diorganotins like dibutyltin oxide are also frequently used in transesterification processes. sci-hub.se

| Organotin Catalyst | Polymer Type | Reaction | Reference |

|---|---|---|---|

| Dibutyltin Dilaurate | Polyurethane | Diol + Diisocyanate | lupinepublishers.comsci-hub.se |

| Dibutyltin Diacetate | Polyester | Transesterification | lupinepublishers.com |

| Dibutyltin Oxide | Polyester | Transesterification | sci-hub.se |

| Diorganotin Compounds | Silicones | Room Temperature Vulcanization (RTV) | sci-hub.se |

Enantioselective Catalysis

The development of enantioselective organotin catalysts has historically been challenging. Key obstacles include the rapid racemization at the tin stereocenter and the high lability of tin-heteroatom bonds, which makes maintaining a stable chiral environment difficult. For many years, organotin reagents were largely absent from the field of asymmetric catalysis.

However, recent breakthroughs have demonstrated the potential of chiral organotin catalysts in highly selective reactions. Research has led to the development of sophisticated chiral organotin compounds, often based on a binaphthyl framework, that can achieve excellent enantioselectivity. researchgate.net These catalysts have proven highly effective in the kinetic resolution of racemic 1,3-amino alcohols through O-acylation. researchgate.net In these systems, the chiral organotin catalyst selectively acylates one enantiomer of the amino alcohol, allowing for the separation of both the acylated product and the unreacted alcohol with high enantiomeric purity. researchgate.net These studies have reported outstanding selectivity factors (s-factors) greater than 600, demonstrating the high level of discrimination possible with a well-designed chiral tin catalyst. researchgate.net This advanced research showcases that despite the inherent challenges, the organotin scaffold can be engineered for high-performance asymmetric catalysis. rsc.orgresearchgate.net

Material Science Applications

In material science, organotin compounds are not typically used for their bulk properties but rather as critical additives or precursors that impart specific functionalities to other materials, such as polymers and electronic components.

Additives in Polymer Chemistry

One of the most significant industrial applications for organotin compounds is as heat and light stabilizers for poly(vinyl chloride) (PVC). lupinepublishers.comcdc.gov PVC is thermally unstable and degrades by releasing hydrogen chloride (HCl), leading to discoloration and loss of mechanical properties. sci-hub.semdpi.com Organotin stabilizers, typically used at concentrations of 0.5–2% by weight, prevent this degradation through several mechanisms. lupinepublishers.comnih.gov

The primary stabilization mechanism is HCl scavenging, where the organotin compound, a strong Lewis acid, reacts with and neutralizes the released HCl. mdpi.com A second mechanism involves the displacement of labile chlorine atoms on the PVC backbone by carboxylate or thiolate groups from the organotin stabilizer, creating more stable linkages. sci-hub.semdpi.com Phenyltin derivatives, in particular, have been shown to be effective photostabilizers. mdpi.comnahrainuniv.edu.iqresearchgate.net They can also act as peroxide decomposers and radical scavengers, further protecting the polymer matrix from oxidative and light-induced degradation. mdpi.comresearchgate.net

| Mechanism | Description | Reference |

|---|---|---|

| HCl Scavenger | The Lewis acidic tin center reacts with and neutralizes HCl released during thermal degradation. | mdpi.com |

| Primary Stabilizer | Displaces labile allylic chlorine atoms on the polymer chain with more stable groups (e.g., carboxylates), preventing initiation of degradation. | sci-hub.semdpi.com |

| UV Absorber / Radical Scavenger | Aromatic moieties on the organotin compound can absorb UV radiation and dissipate it as harmless heat. They can also terminate radical chain reactions. | nahrainuniv.edu.iqresearchgate.net |

| Peroxide Decomposer | Breaks down hydroperoxides that form during photo-oxidation, preventing further degradation. | mdpi.com |

Conducting Polymers and Electronic Applications

While organotin compounds like this compound are not incorporated into the backbones of conducting polymers, they are vital as precursors for creating electronically active materials. wikipedia.org Organotin complexes are used to deposit thin films of tin oxide (SnO₂), a material widely used as a transparent conducting oxide (TCO) in applications such as solar cells and flat-panel displays. lupinepublishers.com

A more advanced application is in the field of semiconductor manufacturing. Organotin oxide hydroxide compositions have been developed as high-performance photoresists for next-generation lithography. google.comgoogle.com These materials can be patterned with extreme ultraviolet (EUV) or electron-beam radiation to create the high-resolution, fine-featured circuits required for modern electronic devices. google.com The organotin precursors can be deposited as thin films and then patterned, offering a route to creating complex nanostructures. epo.org Research has also explored the creation of composite materials, such as heptacoordinated organotin complexes blended with the conducting polymer PEDOT:PSS, for use in optoelectronic devices. mdpi.com

Future Directions and Emerging Research Avenues

Development of Sustainable Organotin Chemistry

In response to growing environmental concerns, a significant research effort is focused on developing more sustainable practices in organotin chemistry. This includes the design of greener synthetic routes and the use of environmentally benign reaction media. One promising approach is the use of aqueous media for organometallic reactions, which can reduce the reliance on volatile organic solvents. acs.org For instance, tin-mediated allylation of carbonyl compounds has been successfully carried out in aqueous systems. acs.org

Advanced Computational Modeling for Predicting Reactivity and Properties

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of organotin compounds. Density Functional Theory (DFT) is a powerful method used to study the mechanisms of reactions involving organotin reagents, such as the Stille reaction. wikipedia.org These theoretical studies provide valuable insights into the energetics and pathways of complex catalytic cycles, helping to elucidate the roles of various intermediates and transition states. wikipedia.orgwikipedia.org

By modeling the electronic structure and properties of organotin compounds, researchers can predict their reactivity, selectivity, and spectroscopic characteristics. gelest.com For example, DFT calculations have been employed to investigate the effect of different ligands on the transmetalation step in the Stille reaction, a critical part of the catalytic cycle. wikipedia.org This predictive capability allows for the rational design of new organotin reagents and catalysts with enhanced performance for specific applications. Computational studies can also aid in understanding the structures of hypercoordinate organostannanes, where the tin atom is bonded to more than the usual four atoms. gelest.com

Exploration of New Catalytic Transformations

While the Stille cross-coupling reaction remains a cornerstone of organotin chemistry, researchers are actively exploring new catalytic applications for these versatile compounds. uobabylon.edu.iqpreprints.org Organotin complexes have demonstrated catalytic activity in a variety of other organic transformations, including polymerization reactions, transesterification, and the synthesis of polyurethanes. acs.orgacs.orguobabylon.edu.iq

In polyurethane production, organotin compounds like dibutyltin dilaurate act as effective catalysts for the reaction between isocyanates and diols. acs.org They are also used in the vulcanization of silicone polymers. The Lewis acidic nature of organotin compounds allows them to catalyze a range of reactions, and their activity can be tuned by altering the organic substituents on the tin atom. acs.org Recent research has also explored the use of organotin carboxylate complexes as catalysts for oxidation reactions. sigmaaldrich.com The development of novel organotin catalysts with improved activity, selectivity, and stability is an ongoing area of investigation. For instance, hydrolysis-resistant organotin catalysts are being developed for applications in moisture-sensitive systems like polyurethane formulations and silicone sealants. researchgate.net

Investigation of Organotin Compounds in Nano-structured Materials

Organotin compounds are emerging as valuable precursors for the synthesis of nano-structured materials with unique electronic and optical properties. uobabylon.edu.iq Specifically, they are used to create tin(IV) oxide (SnO2) and tin(II) sulfide (SnS2) nanoparticles. rsc.orgresearchgate.net These nanomaterials can be synthesized through methods like solvothermal decomposition or pyrolysis of organotin complexes. rsc.org The morphology and properties of the resulting nanoparticles can be controlled by the choice of the organotin precursor and the reaction conditions. rsc.org

For example, diphenyltin(IV) dithiocarbamate has been used as a single-source precursor to produce both SnS2 and SnO2 nanoparticles, which have shown potential as photocatalysts for the degradation of organic pollutants. rsc.org In addition to being precursors, organotin compounds can be directly incorporated into nanomaterials to create functionalized nanoparticles. tandfonline.comacs.org For instance, organotin-functionalized silica-based nanoparticles have been investigated for applications in targeted drug delivery for cancer therapy. tandfonline.comacs.org

Fundamental Studies of Tin-Metal Multiple Bonds

A fascinating and challenging area of organotin chemistry is the study of compounds containing multiple bonds involving tin atoms. This includes stannenes, which feature a tin-carbon double bond (Sn=C), and distannenes, which contain a tin-tin double bond (Sn=Sn). researchgate.netspectrochem.in These compounds are highly reactive and often require bulky substituents for stabilization.

Recent breakthroughs in this field include the synthesis and characterization of the first planar, non-twisted distannene, which closely resembles the structure of an alkene. chemtube3d.com This discovery provides fundamental insights into the nature of bonding between heavier main group elements. chemtube3d.com The study of stannynes, which would contain a tin-carbon triple bond, and distannynes, with a tin-tin triple bond, represents an even greater synthetic challenge. researchgate.net Understanding the structure, bonding, and reactivity of these unusual molecules pushes the boundaries of our knowledge of chemical bonding and opens up possibilities for new types of chemical transformations. researchgate.net

Innovations in Analytical Techniques for Organotin Compounds

The accurate detection and quantification of organotin compounds in various matrices are crucial due to their widespread use and potential environmental impact. spectrochem.in Continuous innovation in analytical techniques is leading to more sensitive, selective, and efficient methods for their analysis. Hyphenated techniques, which combine a separation method with a detection method, are particularly powerful for the speciation of organotin compounds. nih.gov

High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a state-of-the-art technique for the simultaneous determination of multiple organotin species in environmental and biological samples. nih.gov Gas chromatography coupled to mass spectrometry (GC-MS) is another widely used method, often requiring a derivatization step to make the organotin compounds sufficiently volatile. Recent developments in GC-triple quadrupole mass spectrometry (GC-MS/MS) have enabled the direct analysis of some organotin compounds without derivatization, simplifying the analytical workflow. Furthermore, the combination of size exclusion chromatography with ICP-MS and electrospray ionization-mass spectrometry (ESI-MS) is providing new insights into the interactions of organotin compounds with proteins.

Interactive Data Table of Analytical Techniques for Organotin Compounds

| Analytical Technique | Abbreviation | Principle | Typical Analytes |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separation of volatile compounds followed by mass-based detection. | Volatilized organotin compounds (often after derivatization). |

| High-Performance Liquid Chromatography | HPLC | Separation of compounds in a liquid mobile phase passing through a solid stationary phase. | A wide range of organotin compounds. |

| Inductively Coupled Plasma Mass Spectrometry | ICP-MS | Ionization of the sample in a high-temperature plasma followed by mass-to-charge ratio separation. | Elemental tin, allowing for quantification of organotin species when coupled with a separation technique. |

| Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry | LC-ICP-MS | Combines the separation power of HPLC with the sensitive elemental detection of ICP-MS. | Speciation of various organotin compounds. |

Q & A

Q. What are the key physicochemical properties of Trimethyl(phenyl)tin, and how do they influence experimental design?

this compound (C₉H₁₄Sn) has a molecular weight of 240.908 g/mol, a density of 1.327 g/mL at 25°C, and a boiling point of 88°C at 16 mmHg. Its low melting point (-51°C) and high toxicity (GHS06, GHS09 hazard codes) necessitate strict safety protocols, such as using full-face respirators and fume hoods during handling . These properties dictate solvent selection (e.g., non-polar solvents for low-temperature reactions) and require inert atmospheric conditions (N₂/Ar) to prevent decomposition.

Q. How can researchers verify the purity and structural identity of this compound?

Characterization involves:

- NMR spectroscopy : Compare ¹H and ¹¹⁹Sn NMR peaks with literature data (e.g., δ ~0.5–1.5 ppm for Sn–CH₃ groups).

- Elemental analysis : Confirm C, H, and Sn content (±0.3% deviation).

- X-ray crystallography : Resolve Sn–C bond lengths (typically 2.09–2.15 Å) to distinguish from impurities like tributyltin derivatives . For novel analogs, include mass spectrometry (ESI-MS) to validate molecular ion peaks .

Q. What are the primary safety considerations when handling this compound?

The compound is classified as very toxic (H300-H310-H330) and environmentally hazardous (H410). Use PPE (gloves, eyeshields) and avoid skin contact. Waste disposal must comply with EPA guidelines for organotin compounds. Store at 0–6°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s reactivity in cross-coupling reactions?

Density Functional Theory (DFT) simulations can model Sn–C bond dissociation energies (~200–220 kJ/mol) to predict transmetallation efficiency in Stille couplings. Compare calculated activation barriers with experimental yields (e.g., 56–76% in palladium-catalyzed reactions ). Use Gaussian or ORCA software with basis sets like LANL2DZ for Sn .

Q. What experimental strategies resolve contradictions in reported catalytic activities of this compound?

Discrepancies in catalytic performance often arise from:

- Trace moisture : Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O).

- Ligand effects : Systematically vary phosphine ligands (e.g., PPh₃ vs. Xantphos) and monitor reaction kinetics via in-situ IR spectroscopy .

- Substrate scope limitations : Test electron-deficient vs. electron-rich aryl halides to identify reactivity trends .

Q. How can this compound be modified to improve its stability in aqueous environments for biological studies?

- Encapsulation : Use liposomes or cyclodextrins to shield the Sn center from hydrolysis.

- Derivatization : Introduce hydrophilic groups (e.g., –COOH or –NH₂) via nucleophilic substitution at the phenyl ring. Monitor stability via UV-Vis spectroscopy at λ = 260–280 nm .

Q. What are the challenges in synthesizing enantiomerically pure this compound derivatives?

Chiral induction requires asymmetric catalysts (e.g., BINAP-Pd complexes) and low-temperature conditions (–78°C) to minimize racemization. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak IC column) or ¹⁹F NMR with chiral shift reagents .

Methodological Guidance

Designing reproducible synthesis protocols for this compound analogs

- Stepwise optimization : Vary Sn:PhCH₂X ratios (1:1 to 1:3) in Grignard reactions to maximize yield.

- In-situ monitoring : Use GC-MS to detect intermediates like (CH₃)₃SnCl.

- Reproducibility checks : Cross-validate results with independent labs using standardized protocols (e.g., IUPAC guidelines) .

Interpreting conflicting toxicity data in ecotoxicological studies

Address variability by:

- Standardized bioassays : Use Daphnia magna (48-h LC₅₀) and compare with OECD Test No. 202.

- Statistical rigor : Apply ANOVA to differentiate between experimental error and true biological effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.